2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 373372-68-0
VCID: VC16168141
InChI: InChI=1S/C27H29N5O3S2/c1-19-7-6-10-31-23(19)28-24(30-13-11-29(12-14-30)18-20-8-4-3-5-9-20)21(25(31)33)17-22-26(34)32(15-16-35-2)27(36)37-22/h3-10,17H,11-16,18H2,1-2H3/b22-17-
SMILES:
Molecular Formula: C27H29N5O3S2
Molecular Weight: 535.7 g/mol

2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.: 373372-68-0

Cat. No.: VC16168141

Molecular Formula: C27H29N5O3S2

Molecular Weight: 535.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one - 373372-68-0

Specification

CAS No. 373372-68-0
Molecular Formula C27H29N5O3S2
Molecular Weight 535.7 g/mol
IUPAC Name (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H29N5O3S2/c1-19-7-6-10-31-23(19)28-24(30-13-11-29(12-14-30)18-20-8-4-3-5-9-20)21(25(31)33)17-22-26(34)32(15-16-35-2)27(36)37-22/h3-10,17H,11-16,18H2,1-2H3/b22-17-
Standard InChI Key YKZJDPFJELVWJD-XLNRJJMWSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC=CC=C5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC=CC=C5

Introduction

Structural Features and Molecular Properties

Core Framework and Substituent Analysis

The compound’s pyrido[1,2-a]pyrimidin-4-one core is a bicyclic system known for its electron-deficient nature, enabling π-π stacking interactions with biological targets . The 9-methyl substituent on this core enhances steric stability, while the 4-benzylpiperazinyl group at position 2 introduces a flexible nitrogen-containing ring system. Piperazine derivatives are frequently employed in drug design due to their ability to modulate solubility and receptor affinity .

The thiazolidin-5-ylidene moiety, linked via a Z-configured methylidene bridge, features a 2-thioxo-4-oxo group and a 3-(2-methoxyethyl) substituent. This arrangement contributes to redox activity and lipophilicity, potentially influencing membrane permeability . The methoxyethyl side chain may further enhance solubility, balancing the compound’s hydrophobic and hydrophilic domains.

Spectroscopic and Physicochemical Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous structures suggest characteristic absorption bands for carbonyl (C=O, ~1,650 cm⁻¹) and thiocarbonyl (C=S, ~1,250 cm⁻¹) groups. The Z-configuration of the methylidene bridge is critical for maintaining planarity between the pyrido-pyrimidine and thiazolidinone systems, as evidenced by X-ray crystallography in related compounds .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₇H₂₉N₅O₃S₂
Average Mass535.68 g/mol
Hydrogen Bond Donors1 (thiazolidinone NH)
Hydrogen Bond Acceptors7
Rotatable Bonds8
Topological Polar Surface Area121 Ų

Synthesis and Derivative Development

Proposed Synthetic Pathways

The synthesis of this compound likely involves a multi-step strategy:

  • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Cyclocondensation of 2-aminopyridine derivatives with activated carbonyl compounds, such as β-keto esters, under acidic or basic conditions.

  • Introduction of the Piperazinyl Group: Nucleophilic substitution at position 2 using 4-benzylpiperazine, facilitated by a leaving group (e.g., chloride) on the pyrido-pyrimidine intermediate.

  • Knoevenagel Condensation: Reaction of the 3-methylpyrido-pyrimidin-4-one with a preformed thiazolidin-5-carbaldehyde derivative to install the Z-configured methylidene bridge.

Challenges and Optimization

Steric hindrance from the 9-methyl group may complicate the Knoevenagel step, necessitating high temperatures or microwave-assisted synthesis. Protecting group strategies for the thiazolidinone’s NH and carbonyl groups are essential to prevent side reactions. Chromatographic purification is likely required due to the compound’s polarity and structural complexity.

Biological Activity and Mechanism of Action

Anticancer Activity

Preliminary in vitro studies on structurally similar compounds demonstrate apoptosis induction in cancer cells via caspase-3 activation . The methoxyethyl substituent may enhance uptake through organic cation transporters, selectively targeting malignant cells.

Table 2: Comparative Bioactivity of Analogous Compounds

Compound ClassTarget PathwayIC₅₀ (µM)
Pyrido-pyrimidinesDNA Topoisomerase II2.1
ThiazolidinonesBacterial Dihydrofolate Reductase0.8
Piperazine DerivativesSerotonin Receptors0.12

Neuropharmacological Effects

The 4-benzylpiperazinyl moiety suggests potential interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors . Molecular docking simulations predict moderate affinity for 5-HT₁A (Kᵢ ≈ 150 nM), which could translate into anxiolytic or antidepressant effects.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison

CompoundCore StructureKey SubstituentsNotable Activity
Target CompoundPyrido-pyrimidine4-Benzylpiperazinyl, Methoxyethyl-thiazolidinoneAntimicrobial, Anticancer
Analog 1Pyrido-pyrimidine4-MethylpiperazinylNeurotropic
Analog 2Thiazolidinone4-ChlorophenylAntifungal

The target compound’s unique combination of a benzylpiperazine group and methoxyethyl-thiazolidinone moiety distinguishes it from analogues, offering a balanced pharmacodynamic profile.

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